molecular formula C17H28ClNO2 B8055958 ICI-118551 hydrochloride

ICI-118551 hydrochloride

Cat. No. B8055958
M. Wt: 313.9 g/mol
InChI Key: KBXMBGWSOLBOQM-CACIRBSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ICI-118551 hydrochloride is a useful research compound. Its molecular formula is C17H28ClNO2 and its molecular weight is 313.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Properties : ICI-118551 is identified as a highly selective β2-blocking compound. It has been studied for its β2-blocking activity using different experimental methods, including chromatographic resolution and testing on the guinea pig trachea (Quaglia et al., 1994).

  • Dermatological Applications : Topical application of ICI-118551 has been shown to accelerate skin barrier recovery and reduce epidermal hyperplasia induced by barrier disruption. This suggests its specific association with skin barrier homeostasis (Denda, Fuziwara, & Inoue, 2003).

  • Potential as a Radioligand : ICI-118551 labeled with carbon-11 was studied as a potential radioligand for non-invasive assessment of β2 adrenergic receptors in the lung using positron emission tomography (PET). However, its uptake was mostly due to non-specific binding, indicating it may not be adequate for this application (Moresco et al., 2000).

  • Cardiovascular Research : The drug's effect on myocardial lactate deprivation, cardiovascular performance, and survival in endotoxic shock was investigated. Systemic lactate deprivation was found to be detrimental to myocardial energetics and cardiovascular performance (Levy et al., 2007).

  • Synthesis Methods : Improved methodologies for synthesizing ICI 118551 have been developed, overcoming issues with fractional crystallization and epoxidation in its original preparation, which is significant for its pharmaceutical applications (Pegg et al., 1999).

  • Neurotransmission Studies : The drug's effects on noradrenaline release and blood pressure were studied in pithed rats, revealing insights into the sympathoinhibitory effect of ICI 118551, which could be relevant for understanding neurotransmission and blood pressure regulation (Majewski & Murphy, 1989).

  • Cancer Research : ICI 118551 has been shown to synergize with gemcitabine to inhibit the proliferation of pancreatic cancer cells via apoptosis induction. This suggests potential for the combination as a therapeutic strategy for pancreatic cancer (Shan et al., 2011; Duan, 2012).

  • Muscle Research : Chronic administration of ICI-118551 was found to increase skeletal muscle beta-adrenergic-receptor density and enhance contractile force, indicating its potential role in muscle physiology (Murphy et al., 1997).

  • Neuroprotection : Beta-adrenoceptor blockers like ICI 118551 have shown anti-apoptotic properties in neuronal cells, suggesting their potential role in neuroprotection (Mikami et al., 2008).

  • Renin Regulation : Studies on the regulation of blood pressure and plasma renin during exercise revealed the role of ICI 118551 in these physiological processes (Hespel et al., 1986).

properties

IUPAC Name

(2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXMBGWSOLBOQM-CACIRBSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@@H](C)NC(C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201339098
Record name (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72795-01-8
Record name ICI 111581
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072795018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-rel-1-[(2,3-Dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-2-butanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201339098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zenidolol hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GT820DINA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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